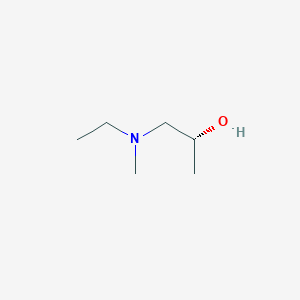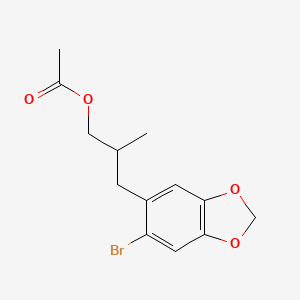
3-(6-Bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is an organic compound that features a brominated benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated intermediate is then subjected to esterification with 2-methylpropyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The brominated benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones.
Reduction: De-brominated benzodioxole derivatives.
Substitution: Amino or thiol-substituted benzodioxole derivatives.
Applications De Recherche Scientifique
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid: Similar in structure but contains a boronic acid group instead of an acetate group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of an acetate group.
1-((Benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Contains a diselane group instead of an acetate group.
Uniqueness
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-methylpropyl acetate is unique due to its specific combination of a brominated benzodioxole moiety and an acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5454-25-1 |
|---|---|
Formule moléculaire |
C13H15BrO4 |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
[3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl] acetate |
InChI |
InChI=1S/C13H15BrO4/c1-8(6-16-9(2)15)3-10-4-12-13(5-11(10)14)18-7-17-12/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
HNIQDLCYAMWCHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1Br)OCO2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


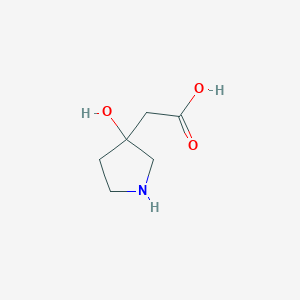
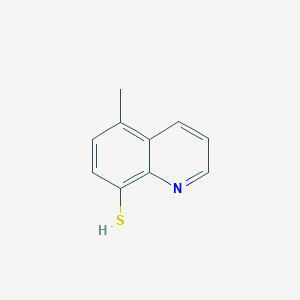

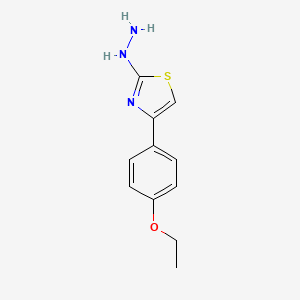

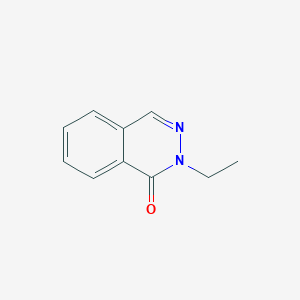

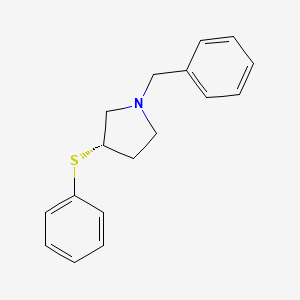
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)
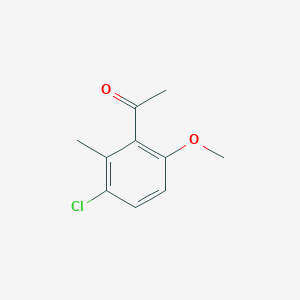

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
